molecular formula C4H9FN2O2S B13559768 3-(Aminomethyl)azetidine-1-sulfonyl fluoride

3-(Aminomethyl)azetidine-1-sulfonyl fluoride

Cat. No.: B13559768
M. Wt: 168.19 g/mol
InChI Key: WWIKIQPXXNVJCK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H10ClFN2O2S It is known for its unique structure, which includes an azetidine ring, a sulfonyl fluoride group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)azetidine-1-sulfonyl fluoride typically involves the reaction of azetidine with sulfonyl fluoride under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azetidine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The sulfonyl fluoride group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products can be found in chemical databases and research articles .

Scientific Research Applications

3-(Aminomethyl)azetidine-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophiles, which can lead to the inhibition of enzymes or other biological processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and sulfonyl fluoride-containing molecules. Examples include:

  • 3-(Aminomethyl)azetidine-1-sulfonyl chloride
  • 3-(Aminomethyl)azetidine-1-sulfonyl bromide

Uniqueness

3-(Aminomethyl)azetidine-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H9FN2O2S

Molecular Weight

168.19 g/mol

IUPAC Name

3-(aminomethyl)azetidine-1-sulfonyl fluoride

InChI

InChI=1S/C4H9FN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,1-3,6H2

InChI Key

WWIKIQPXXNVJCK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)F)CN

Origin of Product

United States

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